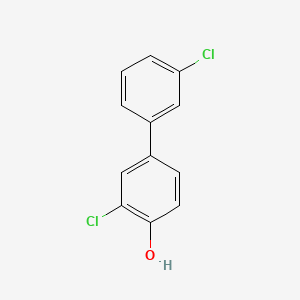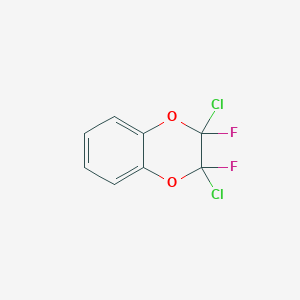
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is an organic compound that belongs to the class of aromatic nitriles It features a pyridine ring substituted with a fluoro-phenyl group at the 4-position and a cyano group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative of 4-fluoro-phenyl with a halogenated pyridine-2-carbonitrile under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro-phenyl ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The cyano group can be involved in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the cyano group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride or iron(III) bromide, which facilitate the substitution reactions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to promote nucleophilic substitution.
Major Products:
Electrophilic Aromatic Substitution: Products include various substituted derivatives of the original compound, depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the cyano group has been replaced by other functional groups.
科学研究应用
4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals
作用机制
The mechanism of action of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The fluoro-phenyl and cyano groups can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
2-(4-Fluoro-phenyl)-ethylamine: This compound features a similar fluoro-phenyl group but differs in the presence of an ethylamine side chain instead of a pyridine ring.
4-Fluorophenylacetylene: This compound contains a fluoro-phenyl group attached to an acetylene moiety, differing in its alkyne functionality.
Uniqueness: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is unique due to its combination of a fluoro-phenyl group and a pyridine-2-carbonitr
属性
IUPAC Name |
4-(4-fluorophenyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-3-1-9(2-4-11)10-5-6-15-12(7-10)8-14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZSQPKKVQCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)










